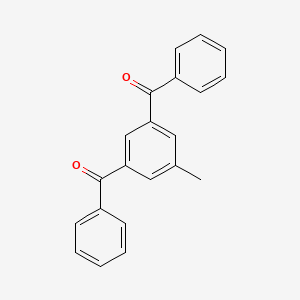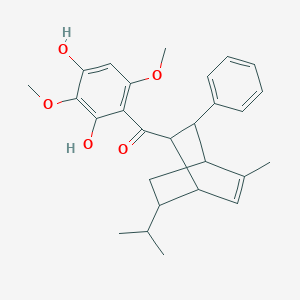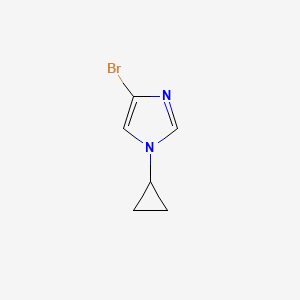
1,3-Dibenzoyl-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzoyl-5-metilbenceno: es un compuesto orgánico que pertenece a la clase de cetonas aromáticas. Consiste en un anillo de benceno sustituido con dos grupos benzoílo en las posiciones 1 y 3 y un grupo metilo en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1,3-dibenzoil-5-metilbenceno se puede sintetizar a través de reacciones de sustitución electrofílica aromática. Un método común implica la acilación de Friedel-Crafts del 1,3-dimetilbenceno (m-xileno) con cloruro de benzoílo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción se lleva a cabo en condiciones anhidras y generalmente requiere reflujo en un solvente adecuado como el diclorometano.
Métodos de producción industrial: La producción industrial de 1,3-dibenzoil-5-metilbenceno sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones: El 1,3-dibenzoil-5-metilbenceno experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción de los grupos cetona se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que lleva a la formación de alcoholes.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Diversos electrófilos como halógenos, grupos nitro o ácidos sulfónicos en presencia de catalizadores.
Productos principales:
Oxidación: Formación de derivados del ácido benzoico.
Reducción: Formación de derivados del alcohol bencílico.
Sustitución: Formación de compuestos benzoílo sustituidos.
Aplicaciones Científicas De Investigación
El 1,3-dibenzoil-5-metilbenceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Se utiliza en la producción de productos químicos especiales, polímeros y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 1,3-dibenzoil-5-metilbenceno implica su interacción con objetivos moleculares a través de sus grupos funcionales. Los grupos benzoílo pueden participar en enlaces de hidrógeno, interacciones π-π y otras interacciones no covalentes con moléculas biológicas. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
1,3-Dibenzoylbenceno: Estructura similar, pero carece del grupo metilo en la posición 5.
1,3-Diacetil-5-metilbenceno: Estructura similar, pero con grupos acetilo en lugar de grupos benzoílo.
1,3-Dibenzoyl-2-hidroxi-5-metilbenceno: Estructura similar con un grupo hidroxilo adicional.
Singularidad: El 1,3-dibenzoil-5-metilbenceno es único debido a la presencia de grupos tanto benzoílo como metilo, lo que confiere propiedades químicas y físicas distintas. La combinación de estos grupos funcionales permite interacciones y patrones de reactividad específicos que no se observan en compuestos similares.
Propiedades
Fórmula molecular |
C21H16O2 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(3-benzoyl-5-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C21H16O2/c1-15-12-18(20(22)16-8-4-2-5-9-16)14-19(13-15)21(23)17-10-6-3-7-11-17/h2-14H,1H3 |
Clave InChI |
VIVHHCKZCDOICK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)



![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)
![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)




![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)
